molecular formula C4H12Cl2N2O3S B2500628 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride CAS No. 1215815-88-5

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride

Cat. No.: B2500628
CAS No.: 1215815-88-5
M. Wt: 239.11
InChI Key: HMHVHHRJJKEFHN-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N2O3S It is known for its unique structure, which includes a tetrahydrothiophene ring with hydroxyl and hydrazinyl substituents, and a 1,1-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride typically involves the reaction of tetrahydrothiophene derivatives with hydrazine and other reagents under controlled conditions. One common method includes the following steps:

    Starting Material: Tetrahydrothiophene is used as the starting material.

    Hydroxylation: The tetrahydrothiophene undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

    Hydrazinylation: The hydroxylated tetrahydrothiophene is then reacted with hydrazine to introduce the hydrazinyl group at the 3-position.

    Oxidation: The compound is oxidized to form the 1,1-dioxide functional group.

    Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.

    Substitution: The hydrazinyl and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinyl or hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
  • 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide
  • 4-Hydroxytetrahydrothiophene 1,1-dioxide

Uniqueness

3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride is unique due to the presence of both hydrazinyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its 1,1-dioxide functional group also contributes to its unique properties compared to similar compounds.

Properties

IUPAC Name

4-hydrazinyl-1,1-dioxothiolan-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S.2ClH/c5-6-3-1-10(8,9)2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVHHRJJKEFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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